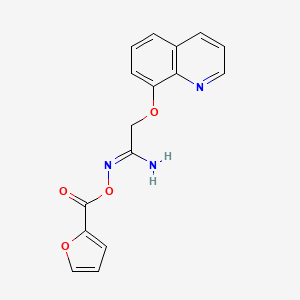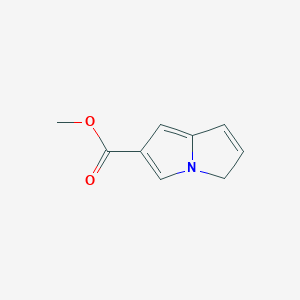
Methyl 3H-pyrrolizine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3H-pyrrolizine-6-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolizine family, which is characterized by a bicyclic structure consisting of a five-membered pyrrole ring fused to a six-membered nitrogen-containing ring. This compound has garnered interest due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3H-pyrrolizine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the organocatalyst piperidinium acetate can be used for the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines . The reaction conditions often involve the use of solvents like dichloromethane, toluene, methanol, and DMSO, with varying absorption and emission spectra properties.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3H-pyrrolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 3H-pyrrolizine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its pharmacological potential is being explored for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of Methyl 3H-pyrrolizine-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, similar compounds have shown activity on kinase inhibition and other biological pathways . Further research is needed to elucidate the specific molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
Methyl 3H-pyrrolizine-6-carboxylate can be compared with other nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazines: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Pyrrolidines: These compounds are widely used in drug discovery due to their biological activity and structural diversity.
This compound stands out due to its unique bicyclic structure and potential for diverse chemical reactions and biological activities.
Propiedades
Número CAS |
20929-02-6 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
methyl 5H-pyrrolizine-2-carboxylate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)7-5-8-3-2-4-10(8)6-7/h2-3,5-6H,4H2,1H3 |
Clave InChI |
FMIDPZQDXCMLBV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN2CC=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


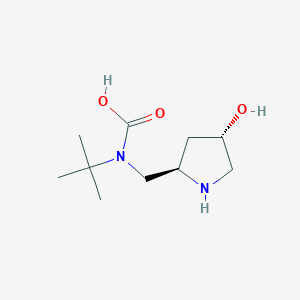
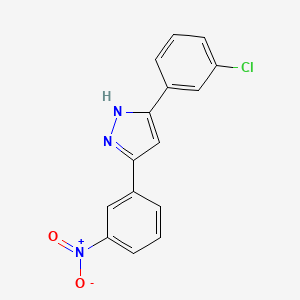
![3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888641.png)
![3-Phenyl-4,5,6,7,8,9-hexahydrocycloocta[d][1,2]oxazole](/img/structure/B12888649.png)
![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
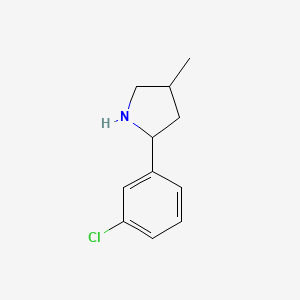


![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
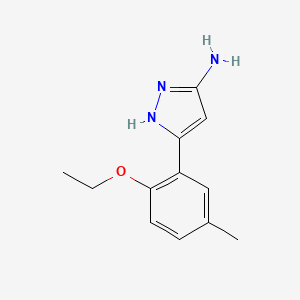
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)
